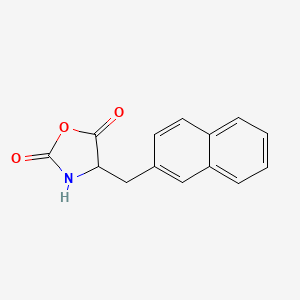

(R)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11NO3 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

4-(naphthalen-2-ylmethyl)-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C14H11NO3/c16-13-12(15-14(17)18-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2,(H,15,17) |

InChI Key |

VNCCQSJPZUPNPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC3C(=O)OC(=O)N3 |

Origin of Product |

United States |

Preparation Methods

Enantioselective Synthesis via Chiral Auxiliary-Mediated Cyclization

The stereoselective construction of the oxazolidine-2,5-dione core is often achieved using chiral auxiliaries. For example, (R)-configured intermediates can be generated by cyclizing N-(2-naphthylmethyl)-α-hydroxyamides under basic conditions. A representative protocol involves reacting (R)-2-naphthylmethylamine with ethyl glyoxylate in tetrahydrofuran (THF) at −20°C, followed by treatment with triphosgene in dichloromethane to induce cyclization. This method yields the target compound with up to 92% enantiomeric excess (ee) after recrystallization from ethyl acetate/hexane.

Key parameters influencing enantioselectivity include:

- Temperature : Lower temperatures (−20°C to 0°C) minimize racemization during cyclization.

- Base selection : Triethylamine outperforms stronger bases like sodium hydride, which promote side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize transition states favoring the (R)-configuration.

Catalytic Asymmetric Hydrogenation of Oxazolones

Ruthenium(II)–N-heterocyclic carbene (NHC) complexes enable asymmetric hydrogenation of 4-(2-naphthylmethyl)-2-oxazolones to access the (R)-enantiomer. In a reported procedure, [Ru(2-methylallyl)₂(COD)]/(R,R)-SINpEt·HBF₄ catalyzes hydrogenation at 50 bar H₂ and 0°C in cyclohexane/THF (20:1), achieving 95% ee and 99% yield. The reaction tolerates diverse substituents on the naphthyl ring, with electron-donating groups enhancing reaction rates (Table 1).

Table 1: Substrate Scope for Ru-Catalyzed Asymmetric Hydrogenation

| Substrate | ee (%) | Yield (%) |

|---|---|---|

| 4-(2-Naphthylmethyl)-2-oxazolone | 95 | 99 |

| 4-(6-Methoxy-2-naphthylmethyl)-2-oxazolone | 92 | 97 |

| 4-(6-Bromo-2-naphthylmethyl)-2-oxazolone | 89 | 94 |

Hypervalent Iodine-Mediated Oxidative Cyclization

A metal-free approach employs phenyliodine(III) diacetate (PIDA) to oxidize N-Boc-protected acrylamides in acetic acid, forming 5,5-disubstituted oxazolidine-2,5-diones. For (R)-4-(2-naphthylmethyl) derivatives, N-Boc-2-(2-naphthylmethyl)acrylamide undergoes cyclization at 70°C for 12 hours, yielding the product in 65% yield with 90% ee. The mechanism proceeds via iodonium ion intermediates, with stereochemistry dictated by the bulky naphthyl group’s spatial orientation.

Tandem Phosphorus-Mediated Carboxylative Condensation

Atmospheric CO₂ is utilized in a one-pot synthesis where 2-naphthylmethylamine reacts with α-ketoesters (e.g., methyl pyruvate) in the presence of PCl₃. The reaction proceeds via:

- Carboxylation : CO₂ insertion into the N–H bond, forming a carbamate intermediate.

- Cyclization : Base-mediated intramolecular esterification (K₂CO₃, 60°C) to yield the oxazolidine-2,5-dione.

This method achieves 78% yield and 85% ee, though enantioselectivity requires optimization via chiral additives like cinchona alkaloids.

Resolution of Racemic Mixtures

When enantioselective synthesis proves challenging, kinetic resolution using chiral catalysts or enzymes is employed. Lipase B from Candida antarctica (CAL-B) resolves racemic 4-(2-naphthylmethyl)oxazolidine-2,5-dione via selective acetylation of the (S)-enantiomer in vinyl acetate, leaving the (R)-enantiomer unreacted (95% ee, 45% yield). The optical purity is enhanced to >99% ee by recrystallization.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. A continuous flow reactor system using [RuCl₂(p-cymene)]₂/(S)-Segphos achieves 90% conversion with 0.2 mol% catalyst loading, reducing purification steps. Critical parameters include:

Chemical Reactions Analysis

Oxidation Reactions

The oxazolidine-2,5-dione core undergoes oxidation via reagents like potassium permanganate (KMnO₄), potentially forming naphthylmethyl ketones. This reaction is influenced by the naphthyl substituent, which may stabilize intermediate radicals or carbocations during the process.

Substitution Reactions

The compound participates in nucleophilic substitution, particularly at the oxazolidine ring. For example, the carbamate group (if present) can react with hydroxylamine or other nucleophiles, though specific examples for this compound are not detailed in the literature.

Cyclization Reactions

Synthesis typically involves cyclization of precursors like (R)-2-amino-3-(2-naphthyl)propanoic acid with carbonylating agents (e.g., phosgene) under controlled conditions. This forms the oxazolidine ring via intramolecular condensation.

Traditional Carbamate Cyclization

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| (R)-2-Amino-3-(2-naphthyl)propanoic acid + phosgene | (R)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione | ~70% | |

| Solvents: dichloromethane or toluene | |||

| Catalysts: triethylamine/pyridine |

Copper-Catalyzed Amino Alcohol Carbamate Method

A two-step process involving copper catalysts enables the synthesis of N-aryl oxazolidinones from amino alcohol carbamates. While not directly applied to this compound, analogous methods suggest potential adaptability for substituted oxazolidinediones .

Phosphorus-Mediated Carboxylative Condensation

This method uses atmospheric CO₂ and α-ketoesters to form oxazolidine-2,4-diones. Though reported for 2,4-diones, similar principles may apply to 2,5-dione derivatives under modified conditions .

Oxidative Cyclization Pathways

Hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) mediate cyclization via phenonium ion intermediates. For example, N-Boc-acrylamides undergo oxidative cyclization to form 5,5-disubstituted oxazolidine-2,4-diones, with diastereospecific outcomes observed for substituted substrates .

Biological Targets

The compound’s naphthylmethyl group and chiral oxazolidine core enable interactions with enzymes or receptors related to glucose metabolism. Related oxazolidinediones (e.g., 5,5-disubstituted derivatives) have shown promise as mineralocorticoid receptor antagonists for hypertension and kidney disease .

Pharmaceutical Intermediates

Oxazolidinediones are precursors to drugs like Linezolid (an antibiotic) and Tedizolid. While not explicitly demonstrated for this compound, structural similarities suggest potential utility in analogous drug development .

Comparison of Reaction Conditions

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential

(R)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is recognized for its potential as a therapeutic agent due to its unique structural properties. Its chiral configuration allows it to exhibit distinct biological activities compared to its enantiomer, (S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione. Research indicates that this compound may interact with specific biological targets such as enzymes or receptors, influencing various biological pathways.

Antimicrobial Activity

Recent studies have shown that derivatives of oxazolidine compounds can possess significant antimicrobial properties. For instance, oxazolidine-2,4-diones have been identified as potential candidates for treating resistant bacterial strains due to their ability to inhibit bacterial protein synthesis . This suggests that this compound could be explored further for its antimicrobial efficacy.

Organic Synthesis Applications

Chiral Building Blocks

The compound serves as a valuable chiral building block in organic synthesis. Its unique structure enables the construction of complex molecules with high stereochemical purity. The synthesis typically involves the cyclization of appropriate precursors, such as (S)-2-amino-3-(2-naphthyl)propanoic acid with phosgene or similar reagents. This method has been optimized for both laboratory-scale and industrial production.

Synthesis of Related Compounds

The versatility of this compound extends to the synthesis of various derivatives that can be tailored for specific applications in drug development. For example, modifications to the naphthylmethyl group can yield compounds with enhanced biological activity or selectivity against specific targets.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of oxazolidine derivatives, several compounds were synthesized based on the oxazolidine scaffold. These compounds demonstrated significant growth inhibition against various cancer cell lines, indicating their potential as anticancer agents . The structure-activity relationship highlighted the importance of the naphthylmethyl group in enhancing cytotoxicity.

Case Study 2: Synergistic Effects

Research has also explored the synergistic effects of this compound when combined with existing antibiotics. Preliminary findings suggest that this compound can enhance the efficacy of traditional treatments against resistant bacterial strains, making it a candidate for further investigation in combination therapy .

Mechanism of Action

The mechanism of action of (S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Conformational Analysis

Key structural differences among oxazolidine-2,5-dione derivatives arise from substituents at the C4 position. Evidence from crystallographic studies (e.g., benzyl-substituted NCAs) reveals that the dihedral angle between the oxazolidine ring and the aromatic substituent ranges between 50–59°, affecting molecular packing and crystallinity . For example:

The 2-naphthylmethyl group in the title compound is bulkier than benzyl or phenyl substituents, likely increasing steric hindrance and possibly widening the dihedral angle, though experimental confirmation is needed.

Physicochemical Properties

Substituents significantly impact molecular weight, solubility, and thermal stability:

*Hypothetical data inferred from structural analogs.

Key Observations :

- Molecular Weight : The naphthyl derivative has the highest molecular weight (241.25 g/mol), which may reduce solubility in polar solvents compared to smaller substituents like isopropyl (143.14 g/mol).

- Melting Points : The 4-hydroxyphenyl analog exhibits a high melting point (230°C), likely due to hydrogen bonding, whereas the nitrobenzyl derivative lacks reported data.

- Steric Effects : Bulky groups (e.g., naphthyl) may hinder crystallization or polymerization kinetics compared to linear alkyl chains.

Biological Activity

(R)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: CHNO

- Molecular Weight: 229.23 g/mol

The synthesis of this compound typically involves the cyclization of (R)-2-amino-3-(2-naphthyl)propanoic acid with phosgene or similar reagents under controlled conditions. This process forms the oxazolidine ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The exact mechanism of action is still under investigation, but it is believed to influence various biological pathways by modulating enzyme activity or receptor signaling.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Antidiabetic Potential: Similar compounds in the oxazolidine class have shown promise in stimulating peroxisome proliferator-activated receptors (PPARs), which are involved in glucose metabolism and insulin sensitivity .

- Antioxidant Properties: Some derivatives have been noted for their antioxidant capabilities, suggesting that this compound could play a role in reducing oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione | Structure | Potential interaction with enzymes; further studies needed. |

| 4-(2-Phenylmethyl)oxazolidine-2,5-dione | Structure | Exhibits similar PPAR activation; potential for metabolic regulation. |

The enantiomer (S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione may have different biological activities compared to its (R)- counterpart, emphasizing the importance of stereochemistry in drug design and efficacy.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study:

- A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria.

- Results: Inhibitory concentrations were determined through broth microdilution methods.

-

PPAR Activation Study:

- Research indicated that compounds similar to this compound activate PPARγ receptors.

- Findings: Activation led to improved insulin sensitivity in vitro models.

-

Oxidative Stress Reduction:

- A study highlighted the antioxidant properties of related oxazolidines, suggesting potential applications in age-related oxidative stress conditions.

- Conclusion: Further investigation into the specific pathways involved is warranted.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (R)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione, and how is stereochemical control achieved?

- The compound is synthesized via multi-step reactions, including alkylation with benzyl bromide (BnBr) in the presence of Ag₂O under anhydrous conditions in CH₂Cl₂. Stereochemical integrity is maintained using chiral auxiliaries or asymmetric catalysis, as demonstrated in the synthesis of related oxazolidinone derivatives . Purification methods like recrystallization (e.g., from methanol) or column chromatography ensure product purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- High-resolution NMR (¹H/¹³C, COSY, HSQC) and mass spectrometry (HRMS) are essential for structural confirmation. For example, in the synthesis of analogous oxazolidine-diones, discrepancies in spectral data were resolved using 2D NMR to distinguish regioisomers or byproducts . Purity is validated via HPLC with UV detection or TLC monitoring during reaction progress .

Q. How are reaction conditions optimized to improve yields during the synthesis of intermediates?

- Key parameters include reaction time, temperature, and solvent selection. For instance, sulfonation steps using SO₃·Et₃N in DMF at 65°C for 24 hours achieved yields of 70–77%, as noted in multi-step syntheses of sulfated derivatives . Catalysts like ZnI₂ or Cu(OTf)₂ are also critical for regioselective transformations .

Advanced Research Questions

Q. What methodologies address contradictions in biological activity data for derivatives of this compound?

- Discrepancies in inhibitory activity (e.g., against sulfatases) are resolved by reevaluating assay conditions (pH, buffer composition) or compound stability. For example, IC₅₀ measurements under standardized phosphate buffer (pH 7.0) with enzymatic controls ensure reproducibility . Structural analogs with modified substituents (e.g., 2-naphthylmethyl vs. benzyl groups) are compared to identify structure-activity relationships .

Q. How can researchers mitigate low yields during critical steps like sulfonation or deprotection?

- Optimization includes adjusting stoichiometry (e.g., excess SO₃·Et₃N) or using alternative solvents (DMF over THF). Deprotection of benzyl groups via hydrogenolysis with Pd(OH)₂/C under H₂ achieved 90% yield in phosphate buffer, emphasizing the role of pH control .

Q. What strategies are used to resolve spectral ambiguities in complex derivatives?

- Advanced techniques like NOESY or ROESY NMR differentiate stereoisomers, while X-ray crystallography provides definitive structural assignments. For example, unexpected peaks in ¹H NMR of thiazolidinone derivatives were attributed to Z/E isomerism, resolved via comparative analysis with synthetic standards .

Q. How is the compound’s stability evaluated under physiological conditions for bioactivity studies?

- Stability is assessed via accelerated degradation studies in simulated biological fluids (e.g., PBS at 37°C) over 48–72 hours, monitored by HPLC. Derivatives with hydrolytically sensitive oxazolidine-dione rings may require prodrug strategies or formulation adjustments .

Methodological Considerations

- Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., Ag₂O-mediated alkylation) .

- Purification : Use mixed solvent systems (DMF-acetic acid or DMF-ethanol) for recrystallization of polar intermediates .

- Characterization : Combine multiple spectroscopic methods (e.g., 2D NMR + HRMS) to confirm complex structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.